Metronidazole

Description

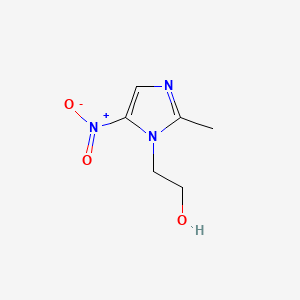

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | metronidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metronidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69198-10-3 (mono-hydrochloride) | |

| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020892 | |

| Record name | Metronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992), Solid | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide, In water, 11,000 mg/L at 25 °C, 5.92e+00 g/L | |

| Record name | SID855672 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Cream-colored crystals, WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |

CAS No. |

443-48-1, 56010-45-8 | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56010-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140QMO216E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 to 320 °F (NTP, 1992), 158-160 °C, 160 °C | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action at the Molecular and Cellular Level

Prodrug Activation and Reductive Biotransformation

The activation of metronidazole (B1676534) is a critical step in its mechanism of action and is intrinsically linked to the metabolic pathways of susceptible organisms. nih.govoup.com

Role of Ferredoxin and Flavodoxin in Nitro Group Reduction

This compound enters the microbial cell via passive diffusion. europeanreview.orgoup.com Once inside, the drug's nitro group undergoes reduction. This process is efficiently carried out by low redox potential electron transport proteins, such as ferredoxin and flavodoxin, which are characteristic of anaerobic and microaerophilic organisms. drugbank.comnih.govnih.gov These proteins donate electrons to the nitro group of this compound, a process that is highly effective in the low-redox environment of these microbes. europeanreview.orgnih.gov The enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) is a key component in this pathway, driving the reductive activation. oup.com

Oxygen Tension Dependence of Activation

The activation of this compound is highly dependent on the oxygen concentration in the environment. oup.comwikipedia.org In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent compound, a process known as "futile cycling." oup.comoup.com This regeneration of the inactive form of the drug effectively inhibits its cytotoxic effects. oup.com Consequently, this compound shows little to no activity against aerobic bacteria and host cells, which have higher oxygen levels and lack the necessary low-redox potential proteins for efficient drug activation. nih.govwikipedia.org However, under low oxygen or anaerobic conditions, the activation process proceeds efficiently, leading to the accumulation of toxic radicals and subsequent cell death. microbiologyresearch.orgnih.gov

Interaction with Microbial Deoxyribonucleic Acid (DNA)

The primary target of the activated this compound metabolites is the microbial DNA. auctoresonline.orgnih.gov

DNA Strand Breakage and Helical Structure Disruption

The reactive nitro radicals and other cytotoxic intermediates generated from this compound activation interact with microbial DNA, causing significant damage. frontiersin.orgpatsnap.com This interaction leads to single- and double-strand breaks in the DNA, as well as destabilization and disruption of the DNA's helical structure. nih.govpatsnap.commsdmanuals.com Some studies have shown that reductively activated metabolites of this compound can cause GC to CG transversions in plasmids. oup.com

Formation of DNA Adducts

The interaction of activated this compound with DNA is a critical aspect of its cytotoxic effect. Following reductive activation, this compound is converted into reactive intermediates, including a short-lived nitroso free radical. ncats.iotruemeds.in These reactive species are capable of interacting with DNA, leading to a cascade of damaging events.

The formation of covalent bonds between this compound metabolites and DNA has been reported. researchgate.net These interactions, or adducts, can disrupt the normal structure and function of the DNA molecule. europeanreview.org Specifically, studies have shown that these adducts can lead to single and double-strand breaks in the DNA, particularly in AT-rich regions. europeanreview.org Furthermore, the formation of GC to CG transversions has been observed. oup.com

While the direct damage to DNA is a significant contributor to this compound's efficacy, the extent to which it directly causes cell death is a subject of ongoing research. Some studies suggest that the frequency of DNA adduct formation might be too low to be the sole cause of cytotoxicity. oup.com Instead, it is proposed that the damage to DNA indirectly inhibits DNA synthesis and repair mechanisms, contributing to cell death. oup.comnih.gov The interaction of reduced this compound with DNA ultimately leads to the inhibition of nucleic acid synthesis and degradation of existing DNA. ncats.iotruemeds.in

Inhibition of Protein Synthesis

This compound's cytotoxic effects extend beyond direct DNA damage to include the inhibition of protein synthesis. This is considered a downstream effect of the initial reductive activation and interaction with cellular macromolecules. The precise mechanisms are not fully elucidated, but it is understood that by interacting with DNA and causing strand breakage, this compound disrupts the template for transcription, thereby inhibiting the synthesis of RNA. nih.govidstewardship.com

Furthermore, some research suggests that metabolites of this compound can bind to RNA, which would directly interfere with the process of translation and protein synthesis. europeanreview.org The disruption of protein synthesis is a critical blow to the cell, as it halts the production of enzymes and structural proteins necessary for survival, ultimately leading to cell death. nih.govidstewardship.com It has been noted that in some bacteria, RNA and protein synthesis continued at linear rates even after significant exposure to this compound, suggesting that the inhibition of protein synthesis may not be the primary or most rapid mechanism of cell killing in all susceptible organisms. oup.com

Cellular and Molecular Targets in Susceptible Organisms

The selective toxicity of this compound towards anaerobic and microaerophilic organisms is a result of the unique metabolic pathways present in these organisms, which are absent in aerobic cells. These pathways involve specific enzymes and electron transport proteins that are capable of reducing the nitro group of this compound, a critical step for its activation.

Pyruvate-Ferredoxin Oxidoreductase (PFOR)

A key enzyme in the activation of this compound is Pyruvate-Ferredoxin Oxidoreductase (PFOR). asm.org This iron-sulfur protein is a central component of the energy metabolism in many anaerobic organisms. asm.org PFOR catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-CoA. asm.org In this process, electrons are transferred to an electron acceptor, typically ferredoxin. asm.orgmdpi.com

The reduced ferredoxin has a sufficiently low redox potential to donate an electron to the nitro group of this compound, thereby activating it. asm.orgmdpi.com This reduction of this compound creates a concentration gradient that facilitates the uptake of more of the drug into the cell. nih.govfda.gov The activity of PFOR is therefore directly linked to the susceptibility of an organism to this compound. uptodateonline.ir In some resistant organisms, a decrease in PFOR activity has been observed. uptodateonline.irasm.org

Other Electron Transport Proteins

Besides PFOR, other electron transport proteins with low redox potentials can also be involved in the reductive activation of this compound. These include other ferredoxins and flavodoxins. drugbank.comoup.com These proteins are essential components of various metabolic pathways in anaerobic organisms. Their ability to transfer electrons to this compound makes them crucial for the drug's activation. fda.govoup.com The specific electron transport proteins involved can vary between different species of bacteria and protozoa. oup.com

The presence of these low-redox-potential electron transport systems in anaerobic organisms, and their absence in most aerobic cells, explains the selective spectrum of this compound's activity. oup.com

Unelucidated Aspects of Cytotoxicity and Metabolism

Furthermore, the exact mechanisms by which this compound indirectly inhibits DNA synthesis and repair are not completely characterized. oup.com While the formation of DNA adducts is known to occur, the downstream signaling pathways and the specific enzymes that are inhibited are still areas of active research. oup.com The full scope of cellular targets for the activated drug and its metabolites has not been exhaustively mapped. ncats.io There is evidence to suggest that the initial cellular response to lethal concentrations of this compound may not be primarily due to DNA damage but rather to the immediate interaction of the activated drug with other biomolecules. ncats.io

Antimicrobial and Antiparasitic Efficacy: Advanced Research Perspectives

Efficacy Against Obligate Anaerobes

Metronidazole (B1676534) is highly effective against most obligate anaerobic bacteria, a characteristic that has established it as a crucial agent in treating anaerobic infections. bpac.org.nznih.gov While resistance among anaerobes has been documented, it remains relatively uncommon. bpac.org.nz

Gram-Negative Anaerobes (e.g., Bacteroides spp., Fusobacterium spp., Prevotella spp.)

This compound demonstrates potent activity against gram-negative anaerobes, which are frequently implicated in clinical infections. nih.govoup.com Species such as Bacteroides fragilis, Fusobacterium species, and Prevotella species are typically susceptible. nih.govdroracle.aioup.com

Research indicates that while resistance rates in the Bacteroides fragilis group have historically been low, there have been reports of increasing resistance in some regions. oup.comoup.com For instance, a UK study noted a rise in resistance from 1.9% in 1995 to 7.5% in 1998 among referred isolates. oup.comoup.com The primary mechanism of resistance in Bacteroides is often associated with the presence of nim genes, which encode a nitroimidazole reductase that deactivates the drug. oup.comasm.orgfrontiersin.org Studies have shown that the presence of nim genes can lead to high-level resistance upon exposure to this compound. asm.org Other resistance mechanisms in B. fragilis may include alterations in drug uptake, increased efflux pump activity, and enhanced DNA repair. fda.govnih.gov

**Interactive Data Table: this compound Susceptibility in *Bacteroides fragilis***

| Strain | This compound MIC (µg/mL) | Resistance Mechanism | Reference |

|---|---|---|---|

| B. fragilis 638R | 0.25 | Susceptible | frontiersin.org |

| B. fragilis 638R nimA | 1.5 | nimA gene | frontiersin.org |

| Resistant Isolates (UK, 1998) | >16 | Not specified | oup.com |

| Resistant Isolates (Multi-drug resistant) | >32 | nimJ gene | rsdjournal.org |

Gram-Positive Anaerobes (e.g., Clostridium spp., Peptostreptococcus spp.)

This compound is also effective against many gram-positive anaerobic bacteria, including Clostridium species and Peptostreptococcus species. nih.govdroracle.ai However, resistance may be encountered more frequently in these organisms compared to gram-negative anaerobes. nih.gov

In Clostridium difficile, this compound resistance has been reported, although susceptibility generally remains high. plos.org A meta-analysis found a pooled this compound resistance rate of 5.0% in hospitalized diarrheal patients with C. difficile infection. plos.org Some studies have indicated that resistance in C. difficile can be heterogeneous and may be selected for by prolonged exposure to the drug. nih.gov Resistance mechanisms in Clostridium can be linked to the presence of nim genes. oup.com

The susceptibility of Peptostreptococcus species to this compound can be variable, with some reports indicating resistance. medscape.comresearchgate.net One study noted that while this compound is highly effective against B. fragilis and Clostridium perfringens, it was only intermediately effective against anaerobic gram-positive cocci. researchgate.net

Interactive Data Table: this compound Resistance in Clostridium Species

| Species | Resistance Rate | Geographic Region/Study Population | Reference |

|---|---|---|---|

| C. difficile | 5.0% (pooled) | Hospitalized diarrheal patients (meta-analysis) | plos.org |

| C. perfringens | 21% | Saudi Arabia (mean percentage) | mdpi.com |

| C. difficile | 43% (10 of 23 isolates) | Foals with C. difficile-associated diarrhea | asm.org |

| C. difficile | 6.3% | Single institution over 8 years | nih.gov |

Efficacy Against Protozoan Parasites

This compound is a first-line treatment for several protozoan infections due to its high efficacy. nih.govbpac.org.nz

Trichomonas vaginalis

This compound is the primary treatment for trichomoniasis, an infection caused by Trichomonas vaginalis. nih.govnih.gov While generally effective, resistance is a growing concern, occurring in an estimated 4% to 10% of cases. nih.govcdc.gov Tinidazole (B1682380), another nitroimidazole, often shows better in vitro activity and may be effective against some this compound-resistant strains. cdc.govcontemporaryobgyn.net

Resistance in T. vaginalis can be low-level or high-level and is determined by the minimal lethal concentration (MLC) of the drug. contemporaryobgyn.net The mechanisms of resistance are not fully understood but are thought to involve alterations in the parasite's metabolic pathways. tandfonline.com In vitro studies have successfully induced this compound resistance in T. vaginalis strains. nih.gov

**Interactive Data Table: this compound Resistance in *Trichomonas vaginalis***

| Resistance Level | MLC (µg/mL) | Prevalence | Reference |

|---|---|---|---|

| Low-level | 50 | 4% - 10% of cases | cdc.govcontemporaryobgyn.net |

| Moderate-level | 100 - 200 | Not specified | contemporaryobgyn.net |

| High-level | ≥400 | Not specified | contemporaryobgyn.net |

| In vitro induced | 1 to 100 | Experimental | nih.gov |

Entamoeba histolytica

This compound is the drug of choice for treating amoebiasis, caused by Entamoeba histolytica. nih.govplos.orgfrontiersin.org It is effective against the trophozoite stage of the parasite. frontiersin.org Although clinical resistance has not been widely reported, laboratory studies have successfully induced this compound resistance in E. histolytica strains. plos.orgnih.govoup.com

Research into the mechanisms of induced resistance in E. histolytica has revealed several molecular changes. These include increased expression of iron-containing superoxide (B77818) dismutase (Fe-SOD) and peroxiredoxin, and decreased expression of ferredoxin 1 and flavin reductase. plos.orgnih.gov Unlike in some other parasites, a significant decrease in pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) activity is not a primary mechanism of resistance in E. histolytica. nih.govoup.comnih.gov

**Interactive Data Table: Molecular Changes in this compound-Resistant *Entamoeba histolytica***

| Altered Protein | Change in Expression | Implication in Resistance | Reference |

|---|---|---|---|

| Iron-containing superoxide dismutase (Fe-SOD) | Increased | Contributes to reduced drug susceptibility | nih.gov |

| Peroxiredoxin | Increased | Associated with resistance | nih.gov |

| Ferredoxin 1 | Decreased | Associated with resistance | plos.orgnih.gov |

| Flavin reductase | Decreased | Associated with resistance | plos.orgnih.gov |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Not substantially decreased | Not a primary resistance mechanism | nih.govoup.comnih.gov |

Giardia lamblia

This compound is a cornerstone in the treatment of giardiasis, caused by Giardia lamblia. nih.govnih.gov However, treatment failures occur in 10-20% of cases, and resistance can be induced in the laboratory. asm.org Despite this, clinically isolated this compound-resistant G. lamblia are rare. asm.org

The mechanism of action involves the reduction of this compound by parasitic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), leading to the formation of toxic radicals that damage the parasite's DNA. nih.gov Resistance can be associated with reduced PFOR activity. nih.gov Studies have shown that this compound has a cure rate of approximately 76.6% to over 90% depending on the treatment regimen. tandfonline.comresearchgate.net Small extracellular vesicles (sEVs) produced by resistant G. lamblia have been shown to transfer drug-resistance traits to susceptible parasites, indicating a novel mechanism of resistance spread. biorxiv.org

**Interactive Data Table: Efficacy of this compound against *Giardia lamblia***

| Study Type | Cure Rate | Notes | Reference |

|---|---|---|---|

| Meta-analysis | 76.6% (mean) | Varied dosages and durations | tandfonline.com |

| Randomized Controlled Trials | 75% - 100% | Complete clearance of protozoa | researchgate.net |

| Clinical Study (Children) | 87% | Compared to furazolidone (B1674277) (81.6%) | researchgate.net |

| Review | >90% | 5- to 7-day course | nih.gov |

Efficacy Against Microaerophilic Organisms (e.g., Helicobacter pylori)

This compound is a critical component in therapeutic regimens against the microaerophilic bacterium Helicobacter pylori, the primary causative agent of gastritis, peptic ulcer disease, and a recognized group 1 carcinogen for gastric adenocarcinoma. oup.com The efficacy of this compound against H. pylori is contingent on the reductive activation of its nitro group within the microbial cell. nih.govfrontiersin.org This process, however, differs from that in strictly anaerobic bacteria. In the microaerophilic environment that H. pylori inhabits, metabolites formed by a single-electron transfer can be readily re-oxidized, a process known as 'futile cycling'. tandfonline.com This cycling can generate toxic oxygen radicals. tandfonline.com

Advanced research has shown that H. pylori possesses an oxygen-insensitive NADPH nitroreductase (encoded by the rdxA gene) that facilitates the activation of this compound via a two-electron transfer, which circumvents the issue of futile cycling. tandfonline.com This activation leads to the production of highly reactive nitroso and hydroxylamine (B1172632) derivatives that cause DNA damage, including strand breakage, ultimately resulting in cell death. oup.comnih.govfrontiersin.org The activity of this compound is therefore dependent on the reduction of its nitro moiety to these cytotoxic compounds. nih.gov

However, the clinical efficacy of this compound is increasingly threatened by the development of resistance in H. pylori. nih.gov Resistance is primarily associated with mutations in the rdxA gene, which leads to its inactivation. nih.gov Research also suggests that inactivation of other genes encoding reductases, such as frxA (NADPH flavin oxidoreductase) and fdxB (a ferredoxin-like protein), can contribute to the resistant phenotype. nih.govfrontiersin.org Despite high rates of in vitro resistance, this compound-containing therapies can still show some clinical effectiveness, suggesting a complex relationship between laboratory findings and in vivo outcomes. bmj.com

In Vitro and In Vivo Susceptibility Studies

The determination of H. pylori's susceptibility to this compound is crucial for guiding treatment strategies and is performed using various in vitro and in vivo methods.

In vitro susceptibility testing is commonly conducted using methods such as agar (B569324) dilution, E-test (epsilometer test), disk diffusion, and broth microdilution. frontiersin.orgjmb.or.kr The agar dilution method is often considered the gold standard, though it is labor-intensive. frontiersin.org The E-test, which provides a direct minimum inhibitory concentration (MIC) value, has shown good correlation with agar dilution results. nih.gov Studies comparing these methods have found no significant differences between MICs defined by E-test and those by agar dilution. nih.gov The disk diffusion method is simpler and more economical but does not provide a direct MIC value and requires standardized interpretation criteria. jmb.or.krnih.gov Broth microdilution is less commonly used for H. pylori due to difficulties in growing the organism in liquid media. frontiersin.orgjmb.or.kr

In vivo studies, often using mouse models, are valuable for understanding the development of resistance and the efficacy of treatment regimens. nih.govnih.gov For instance, studies using the H. pylori SS1 mouse model have demonstrated that the organism readily acquires resistance to this compound in vivo. nih.govnih.gov These studies involve treating infected mice with this compound and subsequently culturing the bacteria from their stomachs to assess changes in susceptibility. nih.govnih.gov Such research has shown that prior exposure to this compound is associated with the failure of subsequent eradication therapies, highlighting the rapid emergence of resistance in a live host. nih.govnih.gov

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration of the drug that prevents visible growth of a microorganism. For this compound against H. pylori, the MIC breakpoint for resistance is typically defined as >8 µg/mL by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST). frontiersin.orgscielo.orgfrontiersin.org

Numerous studies have determined the MIC of this compound against clinical isolates of H. pylori, revealing wide variations in susceptibility and high rates of resistance globally. For example, a study in Singapore examining 61 strains found the MIC50 (the concentration inhibiting 50% of isolates) to be 2 mg/L and the MIC90 (the concentration inhibiting 90% of isolates) to be 256 mg/L. jmb.or.kr In a study of 38 strains from Venezuela, 63% were resistant to this compound (MIC >8 mg/L). scielo.org Research in Tehran, Iran, on 22 H. pylori strains reported MIC ranges from 8 to 512 µg/mL, with MIC50 and MIC90 values of 256 µg/mL and 512 µg/mL, respectively. brieflands.com These findings underscore the significant challenge posed by this compound resistance.

The following table summarizes MIC data for this compound against H. pylori from various studies.

| Study Location (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) (Breakpoint >8 µg/mL) | Reference |

| Iran (22) | 8 to 512 | 256 | 512 | 81.8 | brieflands.com |

| Singapore (61) | 0.016 to 256 | 2 | 256 | 36.0 | jmb.or.kr |

| Venezuela (38) | <0.016 to >256 | Not Reported | Not Reported | 63.0 | scielo.org |

| Colombia (79) | Not Reported | Not Reported | Not Reported | 81.0 | scielo.org.co |

| Iran | Not Reported | Not Reported | Not Reported | 60.4 | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

One study demonstrated that environmental factors, such as temperature, can influence MIC values. When a resistant H. pylori strain (NCTC 11637) was cultured at 41°C instead of the standard 37°C, the MIC for this compound decreased from >256 µg/mL to 8 µg/mL, indicating a reduction in resistance at a higher temperature. frontiersin.org

The bactericidal effect of this compound against H. pylori is concentration-dependent, meaning its efficacy increases with higher plasma concentrations of the drug. wjgnet.comnih.gov This contrasts with time-dependent antibiotics, where efficacy is related to the duration the concentration remains above the MIC. wjgnet.com The concentration-dependent nature of this compound suggests that achieving higher drug levels at the site of infection can overcome some levels of resistance and lead to more effective bacterial killing. ki.se

Research has explored this concentration- and time-dependent killing effect. For instance, a study investigating a novel compound, linolenic acid-metronidazole (Lla-Met), demonstrated this principle clearly. asm.org Against a this compound-resistant H. pylori strain, Lla-Met exhibited bactericidal activity in a concentration- and time-dependent manner. asm.org When the resistant strain was exposed to Lla-Met at 4 µg/mL and 8 µg/mL, the minimum bactericidal concentration (MBC) was reached in 3 hours and 2 hours, respectively. In contrast, exposure to a high concentration of standard this compound (32 µg/mL) did not achieve the MBC within 8 hours, highlighting the enhanced bactericidal activity of the modified compound. asm.org

The following table illustrates the time-kill dependency for the Linolenic Acid-Metronidazole compound against a resistant H. pylori strain.

| Compound | Concentration (µg/mL) | Time to Reach MBC (hours) | Bactericidal Effect | Reference |

| Linolenic Acid-Metronidazole | 4 | 3 | Yes | asm.org |

| Linolenic Acid-Metronidazole | 8 | 2 | Yes | asm.org |

| This compound | 32 | > 8 | No | asm.org |

This table is interactive. You can sort the columns by clicking on the headers.

This concentration-dependent activity is a key consideration in designing treatment regimens. Studies have shown that in areas with high this compound resistance, using higher doses of this compound can improve eradication rates for H. pylori infection. plos.org

Mechanisms of Metronidazole Resistance

Genetic Basis of Resistance

The development of metronidazole (B1676534) resistance is predominantly rooted in genetic modifications within the pathogen. These changes can be either spontaneous mutations in the existing chromosomal DNA or the acquisition of new genetic material from other resistant organisms.

Mutations within the bacterial or protozoan chromosome are a primary driver of this compound resistance. These mutations typically affect genes responsible for the activation of the this compound prodrug.

In Helicobacter pylori, resistance to this compound is most commonly associated with mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase. mdpi.comasm.orgresearchgate.net This enzyme is crucial for the reductive activation of this compound into its cytotoxic form. researchgate.net Inactivation of the RdxA protein, often through frameshift, nonsense, or missense mutations, is a principal cause of resistance. mdpi.comdovepress.com

Another gene, frxA, which encodes an NADPH flavin oxidoreductase, also plays a significant role. mdpi.comasm.org While mutations in frxA alone may not always confer high-level resistance, they can enhance resistance, particularly when they occur in conjunction with rdxA mutations. asm.orgasm.org Studies have shown that H. pylori isolates with mutations in both rdxA and frxA exhibit significantly higher levels of this compound resistance compared to those with a single gene mutation. asm.orgcabidigitallibrary.org The types of mutations observed include premature stop codons, nucleotide insertions/deletions, and amino acid substitutions that likely alter the function of these critical nitroreductases. dovepress.comcabidigitallibrary.org

Table 1: Common Gene Mutations in this compound-Resistant H. pylori

| Gene | Encoded Protein | Common Mutation Types | Impact on Resistance |

|---|---|---|---|

| rdxA | Oxygen-insensitive NADPH nitroreductase | Frameshift, nonsense, missense mutations, insertions/deletions. mdpi.comdovepress.com | Primary cause of this compound resistance. asm.orgresearchgate.net |

| frxA | NADPH flavin oxidoreductase | Premature stop codons, nucleotide substitutions. dovepress.comasm.org | Enhances resistance, especially with rdxA mutations. asm.orgasm.org |

The enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) is a key component in the metabolic pathways of many anaerobic organisms and is involved in the reductive activation of this compound. frontiersin.org In protozoan parasites like Giardia lamblia and in bacteria such as Clostridioides difficile, decreased activity of PFOR is linked to this compound resistance. frontiersin.orgnih.gov

In C. difficile, mutations in the nifJ gene, which encodes PFOR, have been identified as a mechanism of resistance. nih.govresearchgate.net These mutations can occur in the catalytic domains of the enzyme, leading to reduced function. researchgate.netbiorxiv.org This impairment hinders the transfer of electrons to this compound, thereby preventing its activation. nih.gov Similarly, in G. lamblia, lower PFOR activity correlates with resistance. frontiersin.org Research on Trichomonas vaginalis has also explored genetic variations in the pfor gene, although the direct impact of observed mutations on enzyme activity and resistance levels requires further clarification. mdpi.com

Recent research in Clostridioides difficile has revealed a more complex, multi-genic pathway to high-level this compound resistance involving epistatic interactions. nih.govresearchgate.netbiorxiv.org Epistasis occurs when the effect of one gene mutation is modified by one or more other genes. In C. difficile, a deterministic path to resistance has been observed, often initiated by a mutation that truncates the ferrous iron transporter, FeoB1. nih.govasm.org

The loss of FeoB1 function reduces intracellular iron content. nih.govasm.org This change in iron homeostasis appears to shift the cell's metabolism towards flavodoxin-mediated oxidoreductase reactions, which are less efficient at activating this compound compared to the iron-sulfur cluster-containing ferredoxins. nih.govbiorxiv.orgasm.org This initial low-level resistance can then be amplified by subsequent mutations in genes encoding oxidoreductases, such as PFOR (nifJ), and other regulatory proteins like the iron-sulfur cluster regulator (IscR). nih.govresearchgate.netasm.org Resistance involving these latter genes was found to occur only after feoB1 was already inactivated, demonstrating a clear epistatic relationship. nih.govresearchgate.netbiorxiv.org This highlights that resistance is not always due to a single gene defect but can be an evolutionary process involving a sequence of interconnected mutations. nih.gov

In contrast to resistance arising from chromosomal mutations, some bacteria acquire resistance through horizontal gene transfer. The most well-documented examples are the nim genes. researchgate.netcabidigitallibrary.org These genes encode nitroimidazole reductases that provide a direct mechanism for drug inactivation. researchgate.netnih.gov

First identified in Bacteroides fragilis, there are now several known nim genes (nimA through nimK). researchgate.netnih.gov These genes can be located on either plasmids or the chromosome, often associated with mobile genetic elements like insertion sequences (IS elements), which facilitate their transfer and can modulate their expression. researchgate.netoup.com The Nim proteins are believed to convert 5-nitroimidazole compounds, like this compound, into non-toxic amino derivatives. oup.comoup.com This process prevents the formation of the reactive radicals necessary for the drug's antimicrobial activity. oup.com The presence of nim genes has been reported in a variety of anaerobic bacteria and can confer a range of resistance levels, from low to high. researchgate.netnih.gov

Table 2: Overview of this compound Resistance Mechanisms

| Mechanism Category | Specific Mechanism | Example Organism(s) | Key Genes/Proteins Involved |

|---|---|---|---|

| Chromosomal Mutation | Inactivation of Nitroreductases | Helicobacter pylori | rdxA, frxA |

| Altered PFOR activity | Clostridioides difficile, Giardia lamblia | PFOR (nifJ) | |

| Epistatic Interactions | Clostridioides difficile | feoB1, PFOR (nifJ), iscR |

| Gene Acquisition | Drug Inactivation | Bacteroides fragilis, Prevotella spp. | nim genes |

Chromosomal Mutations

Mutations Affecting Pyruvate-Ferredoxin Oxidoreductase (PFOR)

Biochemical Mechanisms of Resistance

The genetic alterations described above translate into specific biochemical changes that underpin this compound resistance. The central theme across most mechanisms is the failure to activate the this compound prodrug.

This compound requires reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, to form a short-lived, highly reactive nitroso radical. nih.govkdna.net This radical is the ultimate cytotoxic agent that damages DNA and other macromolecules, leading to cell death. nih.gov

Resistance mechanisms disrupt this process in several ways:

Decreased Drug Activation: This is the most common biochemical basis for resistance. Inactivation of nitroreductase enzymes like RdxA and FrxA in H. pylori means the cell loses its capacity to efficiently reduce this compound. researchgate.netkdna.net Similarly, mutations that lower the activity of PFOR in organisms like C. difficile and G. lamblia reduce the flow of electrons necessary for this reductive activation. frontiersin.orgnih.gov

Alteration of Electron Transport: The shift from ferredoxin- to flavodoxin-based metabolism, as seen in C. difficile with defective iron uptake, is a key biochemical change. nih.govasm.org Ferredoxin is a more efficient electron donor for this compound activation due to its lower redox potential. biorxiv.org A shift away from its use impairs the cell's ability to activate the drug. nih.govasm.org

Drug Inactivation: The enzymatic activity of Nim proteins represents a direct biochemical defense. researchgate.net By reducing the nitro group of this compound to a stable and non-toxic amino derivative, these enzymes effectively detoxify the drug before it can be converted into its active, harmful form. oup.combiorxiv.org

Reductive Inactivation to Non-Toxic Amino Derivatives

A primary mechanism of resistance involves the reductive inactivation of this compound. oup.com This process enzymatically converts the drug's nitro group into a stable and non-toxic amino derivative. oup.comoup.com This conversion is an oxygen-insensitive process that involves a two-electron transfer, consuming a total of six electrons to fully reduce the nitro group. oup.commdpi.com By transforming this compound into this inactive amino form, the drug is rendered harmless, preventing the formation of the cytotoxic nitroso radicals that are responsible for its antimicrobial activity. oup.comasm.org

This inactivation is often mediated by specific enzymes known as nitroreductases. oup.com In some bacteria, such as certain strains of Bacteroides fragilis, plasmid- and transposon-borne genes called nim genes code for these nitroimidazole reductases. asm.orgasm.org These enzymes facilitate the conversion of the this compound prodrug into its non-toxic amino derivative, allowing the bacteria to survive in the presence of the antibiotic. asm.orgnih.gov The NfsA, NfsB, and YdjA nitroreductases found in E. coli are examples of type I oxygen-insensitive enzymes that can reduce this compound to its inactive amino form. oup.com

Altered Drug Uptake Mechanisms

For this compound to be effective, it must first enter the microbial cell. researchgate.net Therefore, resistance can arise from alterations in the mechanisms responsible for drug uptake. researchgate.netasm.org This can manifest as a generalized decrease in the transport of this compound across the cell wall or through the activation of efflux pumps that actively expel the drug from the cell. oup.comasm.org

In some cases, bacteria can develop resistance by reducing the permeability of their cell envelope, which limits the amount of this compound that can diffuse into the cytoplasm. asm.orgnih.gov Additionally, some bacteria possess multidrug efflux pump systems, such as the one described in Bacteroides, which can actively transport this compound out of the cell, preventing it from reaching a concentration high enough to be effective. oup.com In Bacteroides fragilis, resistance has also been linked to the disruption of the ferrous iron transporter protein (FeoAB), which is believed to play a role in drug activation and possibly uptake. asm.org

Increased Repair of DNA Damage

Once activated within a susceptible cell, this compound causes significant damage to DNA, leading to strand breakage and cell death. researchgate.net Consequently, an enhanced capacity to repair this DNA damage is a significant mechanism of resistance. oup.comresearchgate.net Bacteria that can efficiently mend the DNA lesions caused by this compound's cytotoxic metabolites are more likely to survive treatment. nih.gov

Several DNA repair systems have been implicated in this compound resistance. Bacteria with mutations in genes controlling the SOS DNA repair system, such as recA and lexA, have shown increased susceptibility to the drug. oup.com Conversely, the overexpression of recA, which encodes a key protein for DNA recombination and repair, has been observed in this compound-resistant Bacteroides fragilis. asm.org Studies in Giardia duodenalis have shown that exposure to this compound induces a DNA homologous recombination repair (DHRR) pathway. nih.gov This involves the increased expression of proteins like GdDMC1B and GdMre11, which help repair double-strand breaks in the DNA, thereby contributing to the parasite's survival. nih.gov

Epidemiological Trends in Resistance

The prevalence of this compound resistance shows significant variation globally and is influenced by factors such as geographical location and previous antibiotic use. This resistance has a direct and often profound impact on the effectiveness of treatment regimens, particularly for infections like those caused by Helicobacter pylori.

Global Prevalence and Regional Variations

This compound resistance is widespread, but its prevalence differs markedly across various regions of the world. ajol.infonih.gov High rates of primary resistance have been reported in many developing countries, sometimes exceeding 90%. ajol.inforesearchgate.net In contrast, rates in Western Europe and the United States have historically been lower, though they are on an increasing trend. nih.govoup.com

A 2019 meta-analysis reported that primary this compound resistance was over 15% in all World Health Organization (WHO) regions, with the highest rates found in the Eastern Mediterranean Region (56%) and the lowest in the Americas (23%). nih.gov In Europe, resistance rates can vary significantly even between neighboring countries; for instance, a study noted differences between the southern and western parts of The Netherlands. nih.gov In Japan, a notable regional difference was observed, with Kyoto having a significantly higher prevalence of resistance (23.8%) compared to Sapporo (8.1%). nih.govnih.gov Among children, a systematic review found the global primary resistance rate to be 35.3%, with an increasing trend over time. umn.edu

Data sourced from a 2019 systematic review and meta-analysis on H. pylori resistance. nih.gov

Association with Prior Drug Exposure

A strong link exists between previous exposure to nitroimidazole drugs, including this compound, and the emergence of resistant bacterial strains. ajol.infoasm.org Patients who have previously been treated with this compound for any reason are significantly more likely to harbor this compound-resistant H. pylori. ajol.infomdpi.com One study documented that 84% of patients with prior exposure to nitroimidazoles had resistant strains, compared to 41% of those without prior exposure. ajol.info This association has been demonstrated experimentally in mouse models, where pre-treatment with this compound induced resistance in H. pylori and subsequently reduced the efficacy of eradication therapies. nih.gov This suggests that the use of this compound for other anaerobic or parasitic infections contributes to the selection and prevalence of resistant H. pylori strains. nih.govasm.org

A multicenter retrospective study found that past exposure to this compound significantly lowered the efficacy of bismuth quadruple therapy (BQT) for H. pylori eradication, with success rates dropping from 86.4% in unexposed patients to 72.8% in those with prior exposure. nih.gov

Impact on Eradication Regimen Efficacy

This compound resistance is a major factor contributing to the failure of H. pylori eradication therapies. ajol.infonih.gov The presence of resistant strains significantly reduces the success rates of treatment regimens that include this compound. tandfonline.comscielo.br While this compound resistance can lower the effectiveness of these regimens, it may not render them completely ineffective, and factors such as the other components of the therapy and treatment duration can influence the outcome. tandfonline.comgutnliver.org

For example, one study showed that a pantoprazole-based triple therapy achieved a 100% eradication rate in patients with this compound-susceptible strains, but this dropped to 67% in those with resistant strains. scielo.br Another meta-analysis found that this compound resistance reduced the efficacy of triple therapies containing a nitroimidazole, tetracycline, and bismuth by 26%. researchgate.net However, the impact of resistance can sometimes be mitigated. Increasing the dose of this compound or extending the duration of therapy to 14 days has been shown to improve eradication rates, even in populations with high resistance or in patients with known resistant strains. nih.govplos.org Despite high resistance rates (66.7% in one study), a 14-day quadruple therapy still achieved an eradication rate of 84% in patients with this compound-resistant infections. dovepress.com

Data compiled from various studies on H. pylori eradication. nih.govscielo.brplos.orgdovepress.com

Phenotypic Manifestations of Resistance

The development of resistance to this compound in microorganisms is not only a genotypic change but also leads to observable alterations in their physical and functional characteristics, known as phenotypic manifestations. These changes can significantly impact the organism's survival and its interaction with the host environment.

Reversible and Irreversible High-Level Resistance

High-level resistance to this compound can be categorized as either reversible or irreversible, a distinction that is crucial for understanding its clinical implications.

Irreversible high-level resistance is a stable and heritable trait, meaning it is passed down through subsequent generations even without the presence of this compound. This form of resistance is typically the result of permanent genetic mutations. asm.org In Helicobacter pylori, for instance, null mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, are a common cause of resistance. asm.orgbioline.org.br These mutations prevent the activation of this compound into its cytotoxic form. Similarly, in Clostridium difficile, stable this compound resistance has been characterized and is associated with single nucleotide polymorphisms in genes related to core metabolic pathways like electron transport and iron utilization. nih.govplos.org

Reversible high-level resistance , on the other hand, is a transient state. Bacteria may exhibit resistance in the presence of the drug, but this characteristic can be lost when the microbe is no longer exposed to this compound. oup.com This phenomenon is often linked to changes in gene expression rather than permanent mutations. For example, some bacteria can temporarily increase the activity of efflux pumps, which actively remove the drug from the cell, or alter their metabolic processes to limit the drug's activation. oup.commdpi.comfda.gov In some cases, exposure to sub-inhibitory concentrations of this compound can induce this temporary resistance. oup.com It has been noted in Clostridium difficile that some instances of this compound resistance are transient and can be lost after storage or freeze-thaw cycles, making the study of its mechanisms challenging. nih.govplos.org

| Feature | Reversible Resistance | Irreversible Resistance |

| Genetic Basis | Changes in gene expression (e.g., efflux pump upregulation) | Permanent mutations (e.g., in rdxA gene) asm.orgoup.com |

| Stability | Lost in the absence of this compound oup.com | Stable and heritable asm.org |

| Inducibility | Can be induced by sub-inhibitory drug concentrations oup.com | Arises from spontaneous, permanent mutations |

Influence on Host-Microbe Interactions

The acquisition of this compound resistance can also alter the way a microbe interacts with its host, sometimes in unexpected ways. nih.gov These changes can affect the organism's virulence and its ability to form biofilms.

The relationship between this compound resistance and virulence is complex. In some cases, the mutations that confer resistance can lead to a decrease in the organism's pathogenic capabilities. For example, studies in Entamoeba histolytica have shown that this compound-resistant strains may exhibit reduced rates of cell division, adhesion, and phagocytosis, suggesting decreased virulence. frontiersin.org However, the opposite has also been observed. In Bacteroides strains, this compound-resistant variants were found to be more virulent after being in contact with the drug. nih.gov This suggests that long-term therapy could potentially interfere with microbial pathogenicity and alter the host-bacterium relationship. nih.gov

Biofilm formation , a process where microorganisms adhere to a surface and produce a protective matrix, can also be influenced by this compound resistance. Biofilms can enhance bacterial survival and resistance to antibiotics. nih.gov Studies in Clostridioides difficile have shown a significant association between reduced susceptibility to this compound and a higher capacity for biofilm production. frontiersin.org In fact, sub-inhibitory concentrations of this compound have been shown to induce biofilm formation in some C. difficile strains. oup.com Similarly, in Gardnerella vaginalis, biofilm formation in vitro increased the strain's resistance to this compound. nih.gov However, the link is not always straightforward. In Helicobacter pylori, planktonic resistant and sensitive strains produced comparable amounts of biofilms. nih.gov

| Interaction | Influence of this compound Resistance | Organism Examples |

| Virulence | Can be either decreased or increased. nih.govfrontiersin.org | Entamoeba histolytica (decreased), Bacteroides (increased) nih.govfrontiersin.org |

| Biofilm Formation | Often enhanced in resistant strains. frontiersin.orgnih.gov | Clostridioides difficile, Gardnerella vaginalis frontiersin.orgnih.gov |

Pharmacokinetics and Pharmacodynamics: Advanced Considerations

Absorption Dynamics

The entry of metronidazole (B1676534) into the systemic circulation is a critical first step in its therapeutic action. This process is governed by its physicochemical properties and the route of administration.

Passive Diffusion across Cell Membranes

This compound's absorption is primarily mediated by passive diffusion across cellular membranes. drugbank.compatsnap.com As a small, non-ionized molecule at physiological pH, it readily passes through the lipid bilayers of cells. patsnap.com This characteristic allows for efficient absorption from the gastrointestinal tract and subsequent entry into microbial cells. patsnap.compfizermedicalinformation.com The concentration gradient between the site of administration and the bloodstream drives this process, facilitating the drug's uptake without the need for active transport mechanisms. pfizermedicalinformation.com

Bioavailability across Administration Routes

Intravenous administration, by definition, provides 100% bioavailability, serving as a benchmark for other routes. asm.org Rectal administration leads to a bioavailability of 67% to 82%, while intravaginal administration results in lower and more variable absorption, with a bioavailability ranging from 20% to 56%. nih.gov Topical application of a 1% cream results in insignificant percutaneous absorption. drugbank.com

| Administration Route | Bioavailability (%) | Source |

|---|---|---|

| Oral (tablets) | >90% | drugbank.comnih.gov |

| Oral | ~80% | wikipedia.org |

| Intravenous | 100% | asm.org |

| Rectal | 67-82% | nih.gov |

| Vaginal | 20-56% | nih.gov |

| Topical (1% cream) | Insignificant | drugbank.com |

Distribution and Tissue Penetration

Once absorbed, this compound is widely distributed throughout the body, a key factor in its efficacy against infections in various tissues.

Central Nervous System Distribution

This compound exhibits excellent penetration into the central nervous system (CNS). drugbank.comnih.gov Studies have shown that it readily crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are similar to those in the plasma. pfizer.comfda.gov The distribution into the CNS is governed by passive diffusion. nih.govnih.gov Research in brain-injured patients has demonstrated that the mean ratio of unbound this compound in the brain extracellular fluid to unbound plasma is approximately 102%. asm.org This extensive distribution ensures that therapeutic concentrations are reached at the site of CNS infections.

Protein Binding Dynamics

This compound exhibits low binding to plasma proteins, with less than 20% of the circulating drug being bound. drugbank.comnih.govpfizer.com This low level of protein binding contributes to its wide distribution, as a larger fraction of the drug is free to diffuse from the bloodstream into various tissues and body fluids. nih.gov These fluids include saliva, breast milk, and bile, where concentrations similar to plasma levels are achieved. drugbank.compfizer.com It also penetrates well into abscess cavities. wikipedia.orgpfizer.com The steady-state volume of distribution in adults ranges from 0.51 to 1.1 L/kg. drugbank.comnih.gov

Metabolism and Metabolite Activity

This compound is extensively metabolized in the liver, leading to the formation of several metabolites, some of which possess antimicrobial activity. drugbank.comnih.gov The primary metabolic pathways are oxidation and glucuronidation. wikipedia.orgdrugbank.com

| Metabolite | Activity | Source |

|---|---|---|

| Hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) | 30-65% of parent compound | nih.govnih.gov |

| Acetic acid metabolite (2-methyl-5-nitroimidazole-1-yl-acetic acid) | Negligible | pfizer.comnih.gov |

Hydroxylation, Oxidation, and Glucuronidation Pathways

The liver is the primary site of this compound metabolism, where it undergoes several key biochemical transformations. drugbank.comnih.govresearchgate.netpressbooks.pub These include hydroxylation, oxidation of its side-chains, and glucuronide conjugation. drugbank.compfizer.comfda.govnih.govbaxterpi.com These reactions convert the parent drug into more polar, water-soluble compounds that can be more easily excreted from the body. researchgate.netresearchgate.net The primary pathways involve the oxidation of the ethyl side chain, leading to the formation of a hydroxy metabolite and an acetic acid metabolite. drugbank.compfizer.comfda.govnih.govbaxterpi.com Additionally, glucuronidation, the process of attaching a glucuronic acid moiety, further aids in the detoxification and elimination of the drug. drugbank.compfizer.comfda.govnih.govbaxterpi.com

Identification and Biological Activity of Key Metabolites (e.g., Hydroxy Metabolite)

Metabolism of this compound results in the formation of five distinct metabolites. drugbank.comnih.gov Among these, the hydroxy metabolite, chemically identified as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, is considered the major and most active. drugbank.compfizer.comfda.govbaxterpi.com This metabolite retains a significant portion of the parent compound's antimicrobial activity, estimated to be between 30% and 65%. nih.govwikipedia.org The acetic acid metabolite is another primary product of oxidation. drugbank.compfizer.com Both the parent drug and its hydroxy metabolite possess in vitro antimicrobial properties. pfizer.comfda.govnih.govbaxterpi.com The hydroxy metabolite also has a longer elimination half-life than this compound itself. nih.govwikipedia.org

Elimination Pathways and Half-Life

The elimination of this compound and its metabolites from the body is a critical determinant of its dosing frequency and potential for accumulation.

Renal and Fecal Excretion

The primary route of elimination for this compound and its byproducts is through the kidneys, with 60% to 80% of the administered dose being excreted in the urine. drugbank.compfizer.comfda.govnih.govbaxterpi.com Unchanged this compound accounts for approximately 20% of the total urinary excretion. drugbank.compfizer.comfda.govbaxterpi.com The remainder consists of the various metabolites formed in the liver. drugbank.compfizer.com Fecal excretion represents a smaller, yet significant, elimination pathway, accounting for 6% to 15% of the dose. drugbank.compfizer.comfda.govnih.govbaxterpi.com The renal clearance of this compound is estimated to be around 10 mL/min/1.73 m². drugbank.compfizer.comfda.govnih.govbaxterpi.com

Interactive Data Table: this compound Elimination

| Elimination Pathway | Percentage of Dose Excreted | Key Components Excreted |

| Renal (Urine) | 60% - 80% drugbank.compfizer.comfda.govnih.govbaxterpi.com | Unchanged this compound (approx. 20%) drugbank.compfizer.comfda.govbaxterpi.com, Metabolites (Hydroxy, Acetic Acid, Glucuronides) drugbank.compfizer.com |

| Fecal | 6% - 15% drugbank.compfizer.comfda.govnih.govbaxterpi.com | This compound and its metabolites |

The elimination half-life of this compound in healthy adults is approximately 8 hours. fda.govbaxterpi.comwikipedia.org However, this can vary, with some sources indicating a range of 6 to 10 hours. drugbank.com The half-life of the active hydroxy metabolite is notably longer than that of the parent compound. nih.govwikipedia.org

Pharmacodynamic Parameters

The pharmacodynamics of this compound describe the relationship between drug concentration and its antimicrobial effect, providing insights into its killing characteristics.

Post-Antibiotic Effect

This compound exhibits a significant post-antibiotic effect (PAE), a phenomenon where the suppression of bacterial growth continues even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). nih.govresearchgate.netpatsnap.comclinicalgate.com For this compound, this effect has been observed to last for more than 3 hours. nih.govresearchgate.netclinicalgate.com This prolonged activity contributes to its clinical effectiveness and supports less frequent dosing intervals. nih.gov

Concentration-Dependent Bactericidal Activity

The bactericidal activity of this compound is concentration-dependent, meaning that higher drug concentrations lead to a more rapid and extensive killing of susceptible microorganisms. nih.govpressbooks.pubclinicalgate.comnih.govsefh.espressbooks.pub This characteristic is crucial for its efficacy against anaerobic bacteria and protozoa. pressbooks.pubnih.govpressbooks.pub The rapid bactericidal action is a key feature of its therapeutic profile. nih.gov

Influence of Hepatic and Renal Impairment on Pharmacokinetics

The liver and kidneys are the primary organs responsible for the metabolism and elimination of this compound and its byproducts. Consequently, dysfunction in either of these organ systems can significantly alter the pharmacokinetic profile of the drug, leading to changes in its exposure and persistence in the body.

Hepatic Impairment

This compound is extensively metabolized in the liver, primarily through oxidation and glucuronidation by cytochrome P-450 enzymes. patientcareonline.comnih.gov Therefore, hepatic insufficiency has a profound impact on the drug's pharmacokinetics. The clearance of this compound is impaired in these patients, leading to a prolonged elimination half-life and increased systemic exposure. patientcareonline.comdrugbank.com

Research has consistently shown a correlation between the severity of liver disease, often classified by the Child-Pugh score, and the degree of pharmacokinetic alteration. patientcareonline.comfda.gov In patients with severe hepatic impairment (Child-Pugh C), the mean area under the concentration-time curve (AUC) for this compound can be substantially higher than in individuals with normal liver function. fda.govfda.gov For instance, one study found that following a single 500 mg intravenous dose, the mean AUC24 of this compound was 114% higher in patients with severe (Child-Pugh C) hepatic impairment, and 53-54% higher in those with mild (Child-Pugh A) and moderate (Child-Pugh B) impairment, respectively, compared to healthy controls. fda.govfda.gov

This reduced clearance is primarily due to impaired hepatic drug oxidation. tandfonline.comnih.gov Studies have demonstrated that systemic clearance of this compound can be decreased by as much as 66% in patients with severe liver disease compared to healthy individuals. researchgate.netnih.gov This leads to a significant prolongation of the elimination half-life, which can increase from approximately 7-8 hours in healthy subjects to over 20 hours in patients with conditions like liver cirrhosis and hepatic encephalopathy. tandfonline.comnih.govfda.gov Despite these major changes in clearance and half-life, the volume of distribution of this compound is not significantly altered by liver disease. patientcareonline.comtandfonline.comresearchgate.net

Furthermore, the formation of this compound's main metabolites is also affected. The production of the active hydroxy-metabolite, for example, is significantly lowered in patients with liver failure. nih.gov This is characterized by lower peak plasma levels of the metabolite and a longer time to reach those peak levels. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Hepatic Impairment

| Parameter | Healthy Controls | Patients with Hepatic Encephalopathy | Reference |

|---|---|---|---|

| Elimination Half-Life (t½) | 7.3 ± 0.9 h | 20 ± 9 h | tandfonline.com |

| Systemic Clearance | 83 ± 14 ml/min | 29 ± 10 ml/min | tandfonline.com |